molecular formula C8H14F2O2 B14896212 5-Fluoro-2-(3-fluoropropyl)pentanoic acid

5-Fluoro-2-(3-fluoropropyl)pentanoic acid

Cat. No.: B14896212
M. Wt: 180.19 g/mol
InChI Key: CFPMLUIWRADKTD-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluoropropyl)pentanoic acid is a fluorinated organic compound with the molecular formula C8H14F2O2 It is characterized by the presence of two fluorine atoms, one on the pentanoic acid chain and the other on the propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-fluoropropyl)pentanoic acid typically involves the fluorination of a suitable precursor. One common method is the reaction of 5-fluoropentanoic acid with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-fluoropropyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of this compound ketone or this compound carboxylic acid.

    Reduction: Formation of 5-fluoro-2-(3-fluoropropyl)pentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(3-fluoropropyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-fluoropropyl)pentanoic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropentanoic acid: Similar structure but lacks the 3-fluoropropyl group.

    3-Fluoropropylpentanoic acid: Similar structure but lacks the fluorine atom on the pentanoic acid chain.

    5-Fluoro-2-(3-chloropropyl)pentanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom on the propyl group.

Uniqueness

5-Fluoro-2-(3-fluoropropyl)pentanoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14F2O2

Molecular Weight

180.19 g/mol

IUPAC Name

5-fluoro-2-(3-fluoropropyl)pentanoic acid

InChI

InChI=1S/C8H14F2O2/c9-5-1-3-7(8(11)12)4-2-6-10/h7H,1-6H2,(H,11,12)

InChI Key

CFPMLUIWRADKTD-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCCF)C(=O)O)CF

Origin of Product

United States

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